1-(4,4-Dimethylthiochroman-6-yl)ethanone: Structural Analysis, Synthesis, and Role in Retinoid Development
1-(4,4-Dimethylthiochroman-6-yl)ethanone: Structural Analysis, Synthesis, and Role in Retinoid Development
[1]
Executive Summary
1-(4,4-Dimethylthiochroman-6-yl)ethanone (CAS: 88579-23-1) is a critical bicyclic aromatic intermediate primarily utilized in the synthesis of third-generation retinoids, most notably Tazarotene .[1] Characterized by a thiochroman backbone with a gem-dimethyl substitution at the C4 position, this molecule exhibits unique steric and electronic properties that dictate its regioselective reactivity.[1] This guide details its physicochemical profile, industrial synthesis via Friedel-Crafts acylation, and its pivotal role as the scaffold for acetylenic retinoid receptor agonists.[1]
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a benzene ring fused to a sulfur-containing saturated ring (thiochroman).[1] The "4,4-dimethyl" designation indicates two methyl groups at the C4 position (adjacent to the bridgehead), while the acetyl group is positioned at C6 on the aromatic ring.
| Property | Data |
| IUPAC Name | 1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone |
| Common Name | 6-Acetyl-4,4-dimethylthiochroman |
| CAS Number | 88579-23-1 |
| Molecular Formula | C₁₃H₁₆OS |
| Molecular Weight | 220.33 g/mol |
| Appearance | Pale yellow oil (distills at 150°C / 0.7 mmHg) |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in water |
Structural Conformation Insights
-
Gem-Dimethyl Effect: The two methyl groups at C4 impose a "Thorpe-Ingold" effect, locking the thiochroman ring into a specific puckered conformation.[1] This steric bulk protects the C4a bridgehead and directs electrophilic substitution to the distal C6 position.[1]
-
Electronic Activation: The sulfur atom at position 1 acts as a strong electron-donating group (EDG) via resonance (+M effect), activating the ortho (C8) and para (C6) positions. However, the C6 position is sterically favored over C8 for acylation due to the bulk of the incoming acyl complex.
Synthesis & Production: Friedel-Crafts Acylation
The industrial standard for producing 1-(4,4-Dimethylthiochroman-6-yl)ethanone involves the Friedel-Crafts acylation of 4,4-dimethylthiochroman.[1] This reaction is highly regioselective for the C6 position.[1]
Protocol
-
Reagents: 4,4-Dimethylthiochroman (Substrate), Acetyl Chloride (Acylating agent), Stannic Chloride (
) or Aluminum Chloride ( ) (Lewis Acid catalyst). -
Solvent: Benzene or Dichloromethane (DCM).
-
Conditions: Reaction is initiated at 0°C to control exothermicity, then warmed to room temperature.
-
Quenching: Acidic hydrolysis (HCl/Ice) breaks the Lewis acid-ketone complex.[1]
Reaction Mechanism
The Lewis acid coordinates with acetyl chloride to generate the electrophilic acylium ion (
Figure 1: Mechanism of the regioselective Friedel-Crafts acylation at the C6 position of the thiochroman ring.[1]
Application in Drug Discovery: The Tazarotene Pathway
The primary pharmaceutical utility of this ketone is as the precursor to Tazarotene (Tazorac), a receptor-selective retinoid used for psoriasis and acne. The synthesis requires converting the acetyl group into a terminal alkyne, followed by a Sonogashira coupling.
Step 1: Ketone to Alkyne Transformation
The acetyl group is converted to an ethynyl group (-C≡CH) via an enol phosphate intermediate (Negishi/Oshima protocol).
-
Reagents: Lithium Diisopropylamide (LDA), Diethyl chlorophosphate (
). -
Mechanism: LDA generates the kinetic enolate, which is trapped by the phosphate. Subsequent elimination (using excess base) yields 4,4-dimethyl-6-ethynylthiochroman .[1]
Step 2: Sonogashira Coupling
The resulting alkyne is coupled with Ethyl 6-chloronicotinate to form Tazarotene.[1][2]
Figure 2: Synthetic workflow transforming the ketone intermediate into the active pharmaceutical ingredient Tazarotene.[1][3][2][4][5][6]
Analytical Characterization
Validating the structure of 1-(4,4-Dimethylthiochroman-6-yl)ethanone requires NMR spectroscopy.[1] The following signals are diagnostic:
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Interpretation |
| ¹H NMR | 1.35 | Singlet (6H) | C4-Me ₂ | Gem-dimethyl protons (shielded).[1] |
| 1.95 | Triplet (2H) | C3-H ₂ | Methylene adjacent to quaternary C4.[1] | |
| 2.55 | Singlet (3H) | CO-Me | Methyl ketone (deshielded by carbonyl). | |
| 3.05 | Triplet (2H) | C2-H ₂ | Methylene adjacent to Sulfur (deshielded). | |
| 7.15 | Doublet (1H) | Ar-H8 | Ortho to Sulfur (shielded by S lone pair). | |
| 7.65 | Doublet (1H) | Ar-H7 | Meta to acetyl, Ortho to H8.[1] | |
| 7.95 | Singlet (1H) | Ar-H5 | Ortho to acetyl, adjacent to C4 (most deshielded). |
Note: Chemical shifts are approximate (in
Safety & Handling
-
Hazards: The compound is an irritant to eyes, respiratory system, and skin.[7]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the sulfur atom to the sulfoxide/sulfone.
-
Spill Protocol: Absorb with inert material (sand/vermiculite). Do not flush into surface water; sulfur compounds are toxic to aquatic life.[1]
References
-
Synthesis of 4,4-Dimethyl-6-acetylthiochroman . PrepChem. Retrieved from
-
Tazarotene Structure and Properties . PubChem. National Library of Medicine.[1] CID 5381.[1] Retrieved from
-
Process for the preparation of Tazarotene . Google Patents.[1] Patent EP1700855A1.[1] Retrieved from
-
6-Ethynyl-4,4-dimethylthiochroman: Technical Guide . BenchChem.[1][6] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. US9688667B2 - Tazarotene with low dimer impurity for treating acne or psoriasis - Google Patents [patents.google.com]
- 3. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Tazarotene synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
